Ethyl 3,3-dimethyl-7-chloroheptanoate

Description

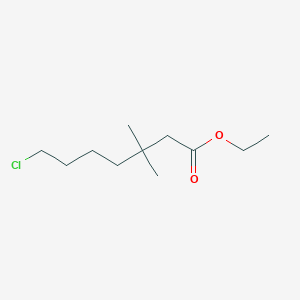

Ethyl 3,3-dimethyl-7-chloroheptanoate is a chlorinated ester with a heptanoate backbone substituted with a chlorine atom at the 7th carbon and two methyl groups at the 3rd carbon position. The molecular formula for the 3,3-dimethyl variant is inferred to be C₁₁H₂₁ClO₂, sharing the same formula as its 2,2-dimethyl isomer but differing in substituent placement . Key characteristics likely include moderate hydrophobicity due to the ester group, with steric effects from the dimethyl groups influencing reactivity and solubility.

Properties

Molecular Formula |

C11H21ClO2 |

|---|---|

Molecular Weight |

220.73 g/mol |

IUPAC Name |

ethyl 7-chloro-3,3-dimethylheptanoate |

InChI |

InChI=1S/C11H21ClO2/c1-4-14-10(13)9-11(2,3)7-5-6-8-12/h4-9H2,1-3H3 |

InChI Key |

QLWDDRJLBYSEDD-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CC(C)(C)CCCCCl |

Origin of Product |

United States |

Comparison with Similar Compounds

Ethyl-2,2-dimethyl-7-chloroheptanoate (CAS: 2570179-39-2)

- Structure : Chlorine at C7, methyl groups at C2.

- Molecular Formula : C₁₁H₂₁ClO₂.

- Key Differences : The positional isomerism (2,2-dimethyl vs. 3,3-dimethyl) alters steric hindrance and electronic effects. The 3,3-dimethyl variant may exhibit higher thermal stability due to reduced steric strain compared to the 2,2-dimethyl isomer.

- Applications : Used in organic synthesis as intermediates for pharmaceuticals or agrochemicals .

Ethyl Palmitate (Ethyl hexadecanoate)

- Structure : A straight-chain ester (C16:0 fatty acid).

- Molecular Formula : C₁₈H₃₆O₂.

- Key Differences: Lacks chlorine and branching. Ethyl palmitate is more lipophilic, with applications in cosmetics and food additives.

Chlorinated Aromatic Compounds (e.g., Chloronaphthalenes)

- Examples : 1-chloronaphthalene (CAS: 90-13-1), alpha-chloronaphthalene (CAS: 25586-43-0).

- Key Differences: Aromatic systems with chlorine substituents exhibit higher environmental persistence and toxicity. Ethyl 3,3-dimethyl-7-chloroheptanoate, being aliphatic, likely degrades more readily but may share bioactivity profiles in pest control applications .

Physicochemical and Functional Comparisons

Notes on Data Limitations

- Direct studies on this compound are scarce; comparisons rely on structural analogs and extrapolated data.

- Positional isomerism significantly impacts properties, necessitating experimental validation for precise applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.